

Application Notes and Protocols for M867 in H460 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M867

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Introduction

M867 is a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1] In the context of non-small cell lung cancer (NSCLC) cell line H460, **M867** has been shown to paradoxically enhance cell death when used in combination with ionizing radiation. This effect is attributed to the inhibition of apoptosis, which consequently promotes an alternative cell death mechanism, autophagy.[2][3] These application notes provide detailed protocols for the in vitro use of **M867** with H460 cells, covering cell culture, and key assays to assess its biological effects.

H460 Cell Line: General Information and Culture Conditions

The NCI-H460 cell line was established from the pleural fluid of a male patient with large cell lung cancer. These cells are adherent and exhibit an epithelial morphology.

Parameter	Description
Growth Medium	RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Doubling Time	Approximately 17-33 hours.
Culture Conditions	37°C in a humidified atmosphere with 5% CO ₂ .
Subculture	Passage cells at 70-80% confluency. Recommended split ratio is 1:3 to 1:8.
Cryopreservation	Freeze in complete growth medium supplemented with 5-10% DMSO.

Experimental Protocols

H460 Cell Culture Protocol

1.1. Thawing Cryopreserved H460 Cells

- Rapidly thaw the cryovial in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 125 x g for 7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T75 flask.
- Incubate at 37°C with 5% CO₂. Change the medium the following day.

1.2. Subculturing H460 Cells

- When cells reach 70-80% confluency, aspirate the culture medium.

- Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
- Add 2-3 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA or Accutase) and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the dissociation reagent by adding 7-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new flasks at the desired density (e.g., a 1:3 to 1:8 split ratio).

M867 Treatment Protocol

M867 can be dissolved in DMSO to prepare a stock solution. Further dilutions should be made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

- Seed H460 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.
- Incubate overnight to allow for cell attachment.
- Treat the cells with a range of **M867** concentrations (e.g., 1 nM to 1000 nM) and/or in combination with radiation.
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, a measure of long-term survival.

- Seed H460 cells in 6-well plates at a low density (e.g., 200-1000 cells/well), depending on the expected survival rate.
- Allow cells to attach overnight.
- Treat cells with **M867** (e.g., 1.4 nM to 10 nM) for 24 hours.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- For combination treatments, irradiate the cells with desired doses of ionizing radiation.
- Replace the treatment medium with fresh complete growth medium.
- Incubate for 8-10 days, allowing colonies to form.
- Fix the colonies with a solution of 10% methanol and 10% acetic acid.
- Stain the colonies with 0.5% crystal violet.
- Count the number of colonies containing at least 50 cells.
- Calculate the surviving fraction for each treatment group.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

- Seed H460 cells in 6-well plates and allow them to attach.
- Treat cells with **M867** (e.g., 100 nM for 2 hours) with or without radiation.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Harvest both adherent and floating cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.

- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.

Western Blot Analysis

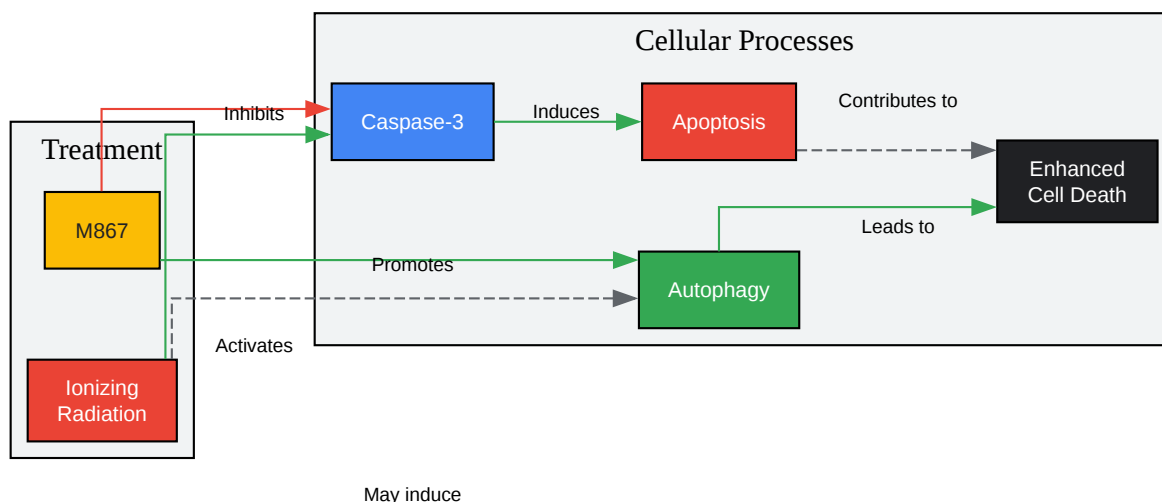
This technique is used to detect changes in protein expression, such as the cleavage of caspase-3 and the expression of autophagy markers (e.g., LC3-II, Beclin-1).

- Seed H460 cells and treat as required.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against cleaved caspase-3, LC3, Beclin-1, and a loading control (e.g., β -actin or GAPDH).
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

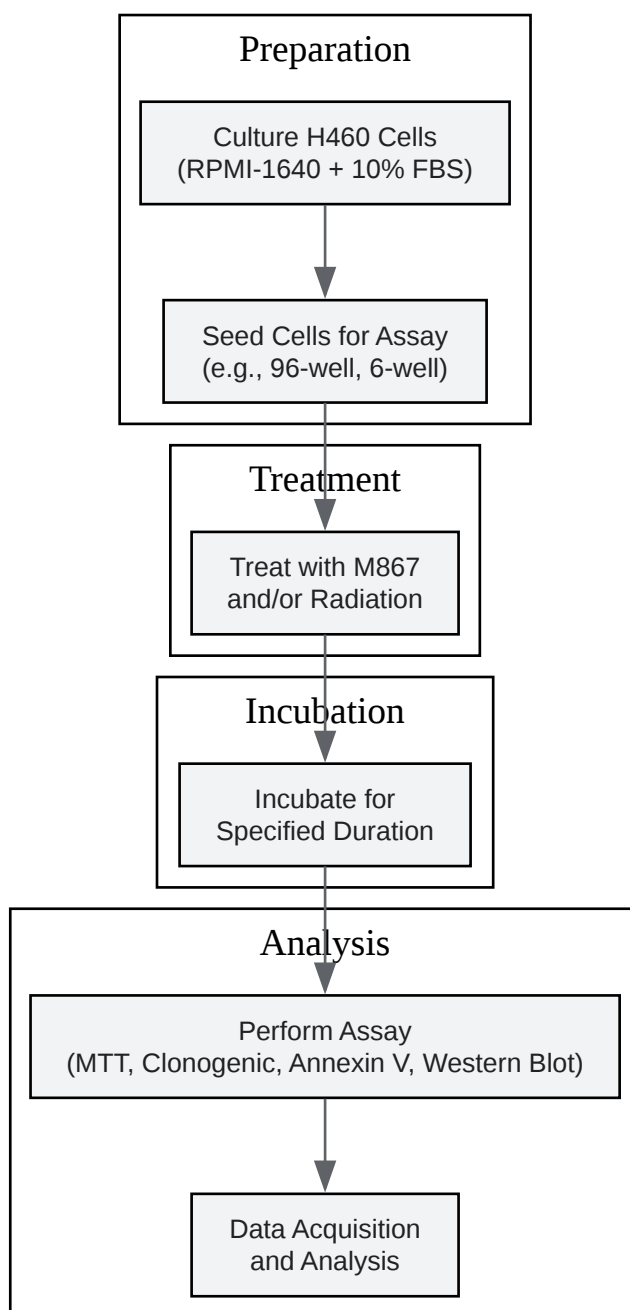
Assay	M867 Concentration	Treatment Duration	Key Findings in H460 Cells
Clonogenic Survival	1.4 - 10 nM	24 hours	Dose-dependent decrease in survival, enhanced radiosensitivity.[1][4][5]
Apoptosis (Annexin V)	100 nM	2 hours	Inhibition of radiation-induced apoptosis.[1][4][5]

Signaling Pathway and Experimental Workflow



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Caption: **M867** inhibits caspase-3, blocking apoptosis and promoting autophagic cell death in H460 cells, especially when combined with radiation.



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Caption: General experimental workflow for studying the effects of **M867** on H460 cells.

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